molecular formula C13H20N2O2 B1448188 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane CAS No. 1341036-62-1

3-Boc-8-cyano-3-azabicyclo[3.2.1]octane

Cat. No. B1448188
CAS RN: 1341036-62-1
M. Wt: 236.31 g/mol
InChI Key: YDWLHTXDHGRNQC-UHFFFAOYSA-N
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Description

“3-Boc-8-cyano-3-azabicyclo[3.2.1]octane” is a chemical compound with the CAS Number: 1341036-62-1 . Its IUPAC name is tert-butyl 8-cyano-3-azabicyclo[3.2.1]octane-3-carboxylate . The molecular weight of this compound is 236.31 .


Synthesis Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14/h9-11H,4-5,7-8H2,1-3H3 . This provides a detailed representation of the molecule’s structure.


Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is a key component in the synthesis of tropane alkaloids . There are important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques and Conformational Analysis : Studies on the synthesis of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and their structural and conformational properties using NMR spectroscopy and X-ray diffraction have been conducted. These investigations contribute to understanding the preferred conformations of such compounds (Izquierdo et al., 1991).

  • IR Spectroscopic Studies : IR spectra of azabicyclospirohydantoins, including 3-alkyl-3-azabicyclo(3.2.1)octane derivatives, have been analyzed, revealing insights into hydrogen bonding and steric effects (Bellanato et al., 1980).

  • Enantioselective Synthesis : Research on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, important in the synthesis of tropane alkaloids, highlights methods for achieving stereochemical control in the formation of this structure (Rodríguez et al., 2021).

Chemical Properties and Reactions

  • Cationic Oligomerization Studies : Investigations into the cationic oligomerization of bicyclic oxalactam, a related compound, shed light on the unique reaction mechanisms due to specific protonation patterns (Hashimoto & Sumitomo, 1984).

  • Ring-Opening Polymerization : Studies on the ring-opening polymerization of bicyclic acetals and oxalactams, including related structures, provide insights into the reaction mechanisms and properties of resulting polymers (Sumitomo & Okada, 1978).

  • Crystal Structure Analysis : The crystal structures of bicyclic oxalactams, such as 8-oxa-6-azabicyclo[3.2.1]octan-7-one and its derivatives, have been determined, enhancing understanding of molecular packing and hydrogen bonding patterns (Gu et al., 1986).

Applications in Organic Chemistry

  • Synthesis of Azabicyclic Systems : The development of methods for the synthesis of 1-azabicyclic systems, including cyano derivatives, contributes significantly to the field of organic chemistry and the creation of complex molecular structures (Oka et al., 2003).

  • Applications in Alkaloid Synthesis : The synthesis of 8-azabicyclo[3.2.1]octane derivatives plays a critical role in the production of tropane alkaloids, compounds with significant biological activity (Coe et al., 1983).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is significant interest in further exploring the potential applications and synthesis methods of compounds like “3-Boc-8-cyano-3-azabicyclo[3.2.1]octane”.

Mechanism of Action

Target of Action

The primary target of 3-Boc-8-cyano-3-azabicyclo[32The compound is structurally related to the family of tropane alkaloids , which are known to interact with various biological targets, including neurotransmitter receptors and transporters.

Mode of Action

The exact mode of action of 3-Boc-8-cyano-3-azabicyclo[32Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids typically act as competitive inhibitors or allosteric modulators at their target sites, altering the normal function of these proteins.

Biochemical Pathways

The specific biochemical pathways affected by 3-Boc-8-cyano-3-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect several pathways, particularly those involving neurotransmitters . They can influence the synthesis, release, and reuptake of neurotransmitters, leading to altered neuronal signaling.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Boc-8-cyano-3-azabicyclo[32Factors such as its molecular weight and structural features may influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 3-Boc-8-cyano-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may exert effects on neuronal signaling, potentially leading to altered physiological responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of 3-Boc-8-cyano-3-azabicyclo[3.2.1]octane. For instance, the compound is recommended to be stored in a refrigerator , suggesting that it may be sensitive to temperature.

Biochemical Analysis

Biochemical Properties

3-Boc-8-cyano-3-azabicyclo[3.2.1]octane plays a significant role in biochemical reactions, particularly in the synthesis of tropane alkaloids. These alkaloids are known for their wide array of biological activities, including anticholinergic and stimulant effects. The compound interacts with various enzymes and proteins during its synthesis and subsequent biochemical reactions. For instance, it may interact with acetylcholinesterase, an enzyme that breaks down acetylcholine in the synaptic cleft, thereby influencing neurotransmission. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in biochemical pathways and cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the signaling pathways involved in neurotransmission, leading to altered neuronal activity. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins and enzymes. These changes can have downstream effects on cellular metabolism, potentially altering the balance of metabolic pathways and the production of key metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, it may inhibit the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic signaling. Additionally, the compound can modulate the activity of other enzymes involved in metabolic pathways, leading to changes in the production of key metabolites. These binding interactions and enzyme modulations are crucial for the compound’s biological activity and therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biological activity. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism, while higher doses can lead to significant changes in enzyme activity, gene expression, and metabolic pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, at high doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or disruption of normal metabolic processes. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety in clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, it can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as those involved in neurotransmitter synthesis and degradation. These interactions can lead to changes in metabolite levels and overall metabolic balance, highlighting the compound’s potential impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters, which facilitate its uptake into cells. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic pathways. These subcellular interactions are crucial for the compound’s biological activity and therapeutic potential, as they determine its site of action and influence its overall efficacy .

properties

IUPAC Name

tert-butyl 8-cyano-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-10(8-15)11(9)6-14/h9-11H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWLHTXDHGRNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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